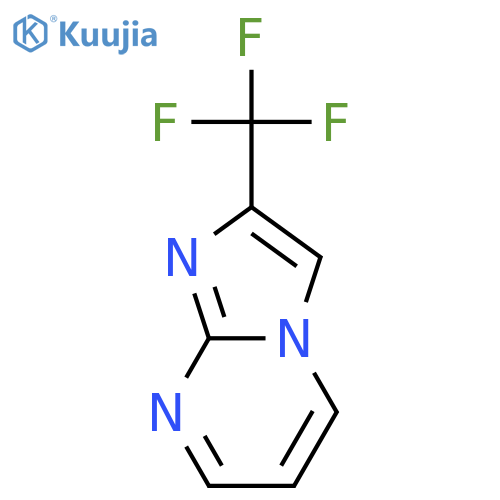

Cas no 73221-25-7 (2-(trifluoromethyl)imidazo1,2-apyrimidine)

73221-25-7 structure

商品名:2-(trifluoromethyl)imidazo1,2-apyrimidine

CAS番号:73221-25-7

MF:C7H4F3N3

メガワット:187.121971130371

MDL:MFCD19705789

CID:1116733

PubChem ID:21793972

2-(trifluoromethyl)imidazo1,2-apyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-(trifluoromethyl)-Imidazo[1,2-a]pyrimidine

- BS-3549

- 73221-25-7

- Z1258975626

- YRFWGJGDOXKNHY-UHFFFAOYSA-N

- AKOS005745048

- SCHEMBL16346664

- CS-0100768

- 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine

- MFCD19705789

- YCA22125

- EN300-199496

- Imidazo[1,2-a]pyrimidine, 2-(trifluoromethyl)-

- STL134898

- 2-(trifluoromethyl)imidazo1,2-apyrimidine

-

- MDL: MFCD19705789

- インチ: InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-3-1-2-11-6(13)12-5/h1-4H

- InChIKey: YRFWGJGDOXKNHY-UHFFFAOYSA-N

- ほほえんだ: C1=CN2C=C(N=C2N=C1)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 187.03573163g/mol

- どういたいしつりょう: 187.03573163g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 30.2Ų

2-(trifluoromethyl)imidazo1,2-apyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T899293-5mg |

2-(trifluoromethyl)imidazo[1,2-a]pyrimidine |

73221-25-7 | 5mg |

$ 50.00 | 2022-06-02 | ||

| Chemenu | CM330083-5g |

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine |

73221-25-7 | 95%+ | 5g |

$*** | 2023-05-29 | |

| Apollo Scientific | PC910944-250mg |

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine |

73221-25-7 | 97% | 250mg |

£110.00 | 2025-02-22 | |

| Key Organics Ltd | BS-3549-100MG |

2-(trifluoromethyl)imidazo[1,2-a]pyrimidine |

73221-25-7 | >90% | 100mg |

£146.00 | 2023-09-08 | |

| Enamine | EN300-199496-2.5g |

2-(trifluoromethyl)imidazo[1,2-a]pyrimidine |

73221-25-7 | 95.0% | 2.5g |

$105.0 | 2025-02-20 | |

| 1PlusChem | 1P00ICU7-250mg |

Imidazo[1,2-a]pyrimidine, 2-(trifluoromethyl)- |

73221-25-7 | 95% | 250mg |

$95.00 | 2024-04-21 | |

| 1PlusChem | 1P00ICU7-500mg |

Imidazo[1,2-a]pyrimidine, 2-(trifluoromethyl)- |

73221-25-7 | 95% | 500mg |

$116.00 | 2024-04-21 | |

| 1PlusChem | 1P00ICU7-5g |

Imidazo[1,2-a]pyrimidine, 2-(trifluoromethyl)- |

73221-25-7 | 97% | 5g |

$270.00 | 2025-02-28 | |

| 1PlusChem | 1P00ICU7-100mg |

Imidazo[1,2-a]pyrimidine, 2-(trifluoromethyl)- |

73221-25-7 | 95% | 100mg |

$86.00 | 2024-04-21 | |

| A2B Chem LLC | AI55647-250mg |

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine |

73221-25-7 | 95% | 250mg |

$66.00 | 2023-12-30 |

2-(trifluoromethyl)imidazo1,2-apyrimidine 関連文献

-

2. Back matter

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

73221-25-7 (2-(trifluoromethyl)imidazo1,2-apyrimidine) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬